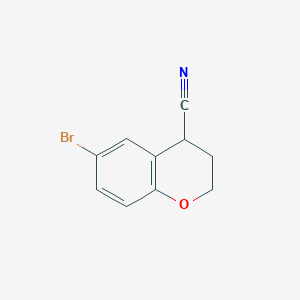

6-Bromochromane-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromochromane-4-carbonitrile is an organic compound with the molecular formula C10H8BrNO It is a derivative of chromane, featuring a bromine atom at the 6th position and a nitrile group at the 4th position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromochromane-4-carbonitrile typically involves the bromination of chromane derivatives followed by the introduction of a nitrile group. One common method includes the bromination of chromane using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 6-bromochromane. This intermediate is then subjected to a cyanation reaction using reagents such as copper(I) cyanide (CuCN) to introduce the nitrile group at the 4th position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

化学反応の分析

Types of Reactions: 6-Bromochromane-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The chromane ring can be oxidized to form chromone derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.

Major Products:

Substitution: Products include 6-aminochromane-4-carbonitrile or 6-thiochromane-4-carbonitrile.

Reduction: The major product is 6-bromochromane-4-amine.

Oxidation: The major product is 6-bromochromone-4-carbonitrile.

科学的研究の応用

It appears that "6-Bromochromane-4-carbonitrile" is a chemical compound with potential applications in scientific research. However, the search results provided do not offer extensive information specifically focused on the applications of this particular compound. Here's a summary of what can be gathered from the available data:

Chemical Context and Potential Applications

- Chromanone Derivatives : Chromanones, or Chroman-4-ones, are heterobicyclic compounds that serve as building blocks in medicinal chemistry .

- BACE Inhibitors : 6-Bromochroman-4-one is used in the synthesis of compounds that act as BACE (beta-secretase) inhibitors, which are important in Alzheimer's disease research .

- SIRT2 Inhibitors : Chroman-4-one derivatives are explored as Sirtuin 2 (SIRT2) inhibitors, potentially relevant in cancer treatment .

- Alzheimer's Disease Diagnostic Agents: Some chromanone derivatives have been evaluated as diagnostic imaging agents for Alzheimer's disease by targeting β-amyloid plaques . For example, (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one exhibited high binding affinities to Aβ plaques .

Related Compounds and their Applications

- Anticancer Activity : Many chromanone derivatives exhibit anticancer activity against various cancer cell lines .

- Diagnostic potential: Some derivatives can selectively label Aβ plaques in brain sections and may be helpful as diagnostic imaging agents for early detection of Aβ plaques in Alzheimer’s disease .

6-Bromoquinoline-4-carboxylic acid

作用機序

The mechanism of action of 6-Bromochromane-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.

類似化合物との比較

6-Bromochromone: Similar structure but lacks the nitrile group.

4-Cyanobenzyl bromide: Contains a nitrile group and bromine but lacks the chromane ring.

6-Bromo-4-methoxychromane: Similar structure with a methoxy group instead of a nitrile group.

Uniqueness: 6-Bromochromane-4-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the chromane ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

生物活性

6-Bromochromane-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

This compound belongs to the chromane family, characterized by a benzopyran structure with a bromine atom and a cyano group. Its unique structure contributes to its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₉BrN |

| Molecular Weight | 270.12 g/mol |

| Melting Point | 70-72 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has highlighted the antibacterial properties of 6-bromochromane derivatives. A study synthesized various N-alkyl/acyl/aroyl derivatives of 2-chroman and evaluated their antibacterial activity. Some derivatives exhibited promising results against Gram-positive and Gram-negative bacteria, indicating that modifications to the chromane structure can enhance antimicrobial efficacy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that brominated compounds can inhibit pro-inflammatory cytokines, thus offering potential therapeutic benefits in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation .

Neuroprotective Potential

This compound has been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further research in neuropharmacology, potentially aiding in the treatment of conditions like Alzheimer's disease .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Bromination of Chroman : The initial step involves brominating chroman derivatives to introduce the bromine atom.

- Nitrilation : The introduction of the cyano group can be performed using nitrating agents under controlled conditions.

- Ionic Liquid-Assisted Synthesis : Recent studies have indicated that using ionic liquids as solvents can enhance yields and reduce reaction times during synthesis .

Study on Antibacterial Activity

In a study published by ChemInform, several derivatives of 6-bromochromane were synthesized and screened for antibacterial activity. The results showed that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can lead to enhanced antibacterial properties .

Neuroprotective Research

A research article focusing on neuroprotective agents identified 6-bromochromane derivatives as potential candidates for protecting neuronal cells from oxidative stress. The study demonstrated that these compounds could reduce cell death in neuronal cultures exposed to neurotoxic agents, highlighting their potential in treating neurodegenerative disorders .

特性

分子式 |

C10H8BrNO |

|---|---|

分子量 |

238.08 g/mol |

IUPAC名 |

6-bromo-3,4-dihydro-2H-chromene-4-carbonitrile |

InChI |

InChI=1S/C10H8BrNO/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-2,5,7H,3-4H2 |

InChIキー |

WYZRQMCCVCBMDN-UHFFFAOYSA-N |

正規SMILES |

C1COC2=C(C1C#N)C=C(C=C2)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。